5-Chloro-5H-dibenzo[a,d][7]annulene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-dibenzoa,dannulene typically involves the chlorination of dibenzoa,dannulene. One common method is the use of a Grignard reagent, where a solution of 1-methyl-4-chloropiperidine in tetrahydrofuran is added dropwise to a cooled solution of dibenzoa,dannulene . This reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-dibenzoa,dannulene may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5H-dibenzoa,dannulene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted dibenzoannulene derivatives.
Oxidation Reactions: Products include oxidized derivatives such as quinones.
Reduction Reactions: Products include reduced derivatives such as dihydro-dibenzoannulene.
Scientific Research Applications
5-Chloro-5H-dibenzoa,dannulene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-5H-dibenzoa,dannulene involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dibenzoa,dannulene : The parent compound without the chlorine substitution.
- 5-Bromo-5H-dibenzoa,dannulene : A similar compound with a bromine atom instead of chlorine.
- 5-Iodo-5H-dibenzoa,dannulene : A similar compound with an iodine atom instead of chlorine.
Uniqueness
5-Chloro-5H-dibenzoa,dannulene is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDMFUCJNFYMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454323 | |
Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18506-04-2 | |
Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18506-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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